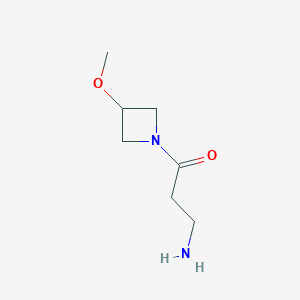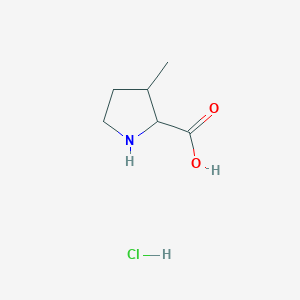
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one, also known as 3-Methoxyazetidine-1-one or 3-MAO, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a cyclic amide that is structurally similar to pyrrolidine, but has an additional oxygen atom in the ring. 3-MAO is a versatile compound that has been used in a variety of laboratory experiments as a reagent, catalyst, and synthon. It has also been used in pharmaceutical research as a lead compound for drug discovery, and in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Research has demonstrated that derivatives of compounds related to 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one, such as novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibit significant antioxidant and anticancer activities. These compounds were more cytotoxic against certain cancer cell lines compared to others, indicating their potential in cancer treatment applications. The antioxidant activity of some derivatives was found to be higher than that of well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2020).
Tubulin-Targeting Antitumor Agents
Structural modifications of 3-phenoxy-1,4-diarylazetidin-2-ones, including those with methoxy and amino substitutions, have led to the identification of compounds with potent antiproliferative properties. These compounds showed significant activity against breast cancer cells, disrupted microtubular structure, and induced apoptosis. Their interaction with the colchicine-binding site on β-tubulin suggests a mechanism of action that could be explored for the development of new anticancer therapies (Thomas F. Greene et al., 2016).
Asymmetric Synthesis Applications
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine, a medication approved for the treatment of premature ejaculation, highlights the application of these compounds in asymmetric synthesis. This process utilizes specific enzymes for the transesterification reaction, showcasing the utility of 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one derivatives in the synthesis of pharmaceuticals (Oliver Torre et al., 2006).
Monoamine Oxidase Inhibitors
Derivatives of 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one have been explored as monoamine oxidase inhibitors, showing selectivity and potency against certain isoforms of the enzyme. This suggests their potential application in the development of treatments for disorders related to monoamine neurotransmission, such as depression and anxiety (A. Mai et al., 2002).
Elastase Inhibitors
The synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones, derived from similar structural frameworks, has been investigated for potential elastase inhibitory activity. These compounds exhibit transient inhibitory effects on the enzyme, suggesting their applicability in developing treatments for conditions involving elastase, such as inflammatory diseases (C. Beauve et al., 1999).
Propiedades
IUPAC Name |
3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYXWWUKRHJMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1490782.png)



![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)





![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)